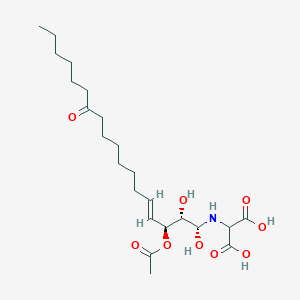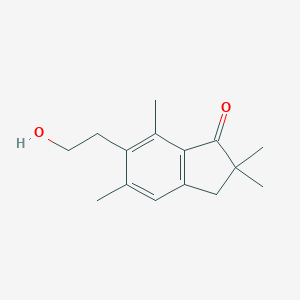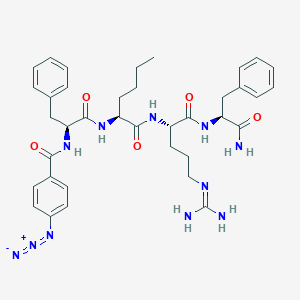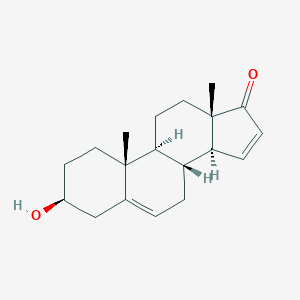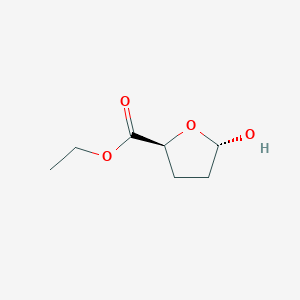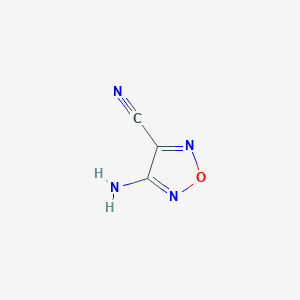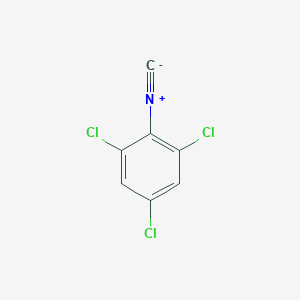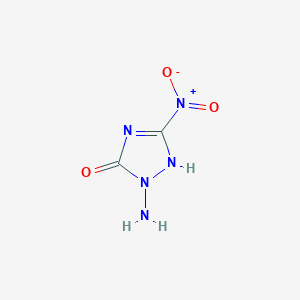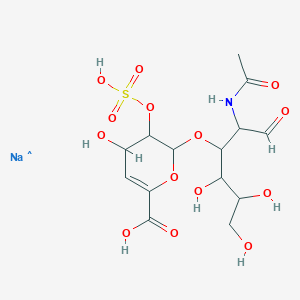
2-ACETAMIDO-2-DEOXY-3-O-(2-O-SULFO-BETA-D-GLUCO-4-ENEPYRANOSYLURONIC ACID)-D-GALACTOSE, 2NA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetamido-2-deoxy sugars are a class of compounds characterized by the presence of an acetamido group in place of a hydroxyl group at the second position of the sugar molecule. This modification imparts unique properties to the sugars, making them significant in various biochemical processes and applications.
Synthesis Analysis
The synthesis of related 2-acetamido-2-deoxy sugars involves several chemical reactions. For instance, the preparation of 2-acetamido-2-deoxy-4-O-β-D-galactopyranosyl-D-mannose and its glucose counterpart is achieved by the addition of nitromethane to a galactopyranosyl-arabinose derivative, followed by acetylation, ammonolysis, and the Nef reaction. This method also applies to the synthesis of the mannopyranosyl analogs from a mannopyranosyl-arabinose derivative .
Molecular Structure Analysis
The molecular structure of these sugars is characterized by the presence of a hexose skeleton with an acetamido group at the C-2 position. The specific configuration of the glycosidic linkages and the presence of additional functional groups define the individual characteristics of each sugar within this class. For example, the elucidation of the structure of 2-acetamido-3,6-anhydro-2-deoxy-D-mannose, a product of alkaline degradation, reveals the formation of a 3,6-anhydro ring, which is a distinctive feature compared to its gluco and manno analogs .
Chemical Reactions Analysis
2-Acetamido-2-deoxy sugars undergo various chemical reactions, including alkaline degradation, which leads to the formation of 3,6-anhydro derivatives. The specific products of this degradation can serve as markers for identifying the original 2-acetamido-2-deoxy sugars present in glycoproteins during amino acid analysis . Additionally, sulfur-linked disaccharide analogs of these sugars can be synthesized through substitution reactions of sulfonates and ring-opening reactions of aziridine or oxirane derivatives, using a 1-thio-α-L-fucopyranose derivative as a nucleophile .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-acetamido-2-deoxy sugars are influenced by their molecular structure. The acetamido group contributes to the stability and reactivity of these sugars. For example, the inhibitory activities of sulfur-linked disaccharide analogs toward α-L-fucosidases are determined by their specific linkages and the presence of the acetamido group, with Ki values ranging from 0.65 to 4.9 mM .
Wissenschaftliche Forschungsanwendungen
Analytical Methodologies
A high performance liquid chromatography (HPLC) method was developed for determining endogenous glycosaminoglycans (GAGs) derived disaccharides in plasma samples, involving 2-acetamido-2-deoxy-3-O-(beta-D-gluco-4-enepyranosyluronic acid)-D-galactose. This method was validated and applied in a clinical study, showcasing its utility in the analysis of GAGs levels in human plasma, which is crucial for understanding and diagnosing various medical conditions related to GAG metabolism (Upreti et al., 2006).
Dermatological Applications
A study on the hair growth-promoting activities of glycosaminoglycans (GAGs) derived from the tunics of ascidian (Halocynthia roretzi) identified disaccharide components, including 2-acetamido-2-deoxy-3-O-(β-D-gluco-4-enepyranosyluronic acid)-6-O-sulfo-D-galactose, and demonstrated their potential in promoting hair growth. This highlights the significance of such compounds in dermatological research and potential therapeutic applications (Neri et al., 2022).
Therapeutic Potential
Chondroitin sulfates proteoglycans derived from human placenta were studied for their biological activities, including anticoagulant and immuno-modulating activities. Disaccharides produced from the proteoglycan, such as 2-acetamide-2-deoxy-3-O-(β-D-gluco-4-enepyranosyluronic acid)-D-galactose, were instrumental in these studies, suggesting potential therapeutic applications in modulating immune responses and managing coagulation disorders (Lee et al., 2000).
Structural Studies and Synthesis
Research has also focused on the synthesis and structural analysis of related compounds. For instance, the concise and efficient synthesis of 2-acetamido-2-deoxy-beta-D-hexopyranosides from 2-acetamido-2-deoxy-beta-D-glucose was reported, showcasing the methodologies for generating compounds with structural similarities and potential relevance in various biochemical pathways (Cai et al., 2009).
Safety And Hazards
The safety and hazards of this compound are not well-documented. It’s important to handle all chemicals with care and use appropriate safety measures, especially when dealing with compounds for research use1.
Zukünftige Richtungen
Given that this compound is a Proteoglycan-derived Oligosaccharide4, it could potentially be used in research related to cell biology, particularly in areas involving cell proliferation, adhesion, migration, and angiogenesis. However, more research is needed to fully understand its potential applications and efficacy.
Please note that this analysis is based on the limited information available and may not be fully comprehensive or accurate. For more detailed information, please refer to specific scientific literature or contact a chemical supplier.
Eigenschaften
InChI |
InChI=1S/C14H21NO14S.Na/c1-5(18)15-6(3-16)11(10(21)8(20)4-17)28-14-12(29-30(24,25)26)7(19)2-9(27-14)13(22)23;/h2-3,6-8,10-12,14,17,19-21H,4H2,1H3,(H,15,18)(H,22,23)(H,24,25,26); |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FASCFNYWLAVRLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)O)OC1C(C(C=C(O1)C(=O)O)O)OS(=O)(=O)O.[Na] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NNaO14S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40585104 |
Source


|
| Record name | PUBCHEM_16219142 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40585104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ACETAMIDO-2-DEOXY-3-O-(2-O-SULFO-beta-D-GLUCO-4-ENEPYRANOSYLURONIC ACID)-D-GALACTOSE, 2NA | |
CAS RN |
149368-04-7 |
Source


|
| Record name | PUBCHEM_16219142 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40585104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



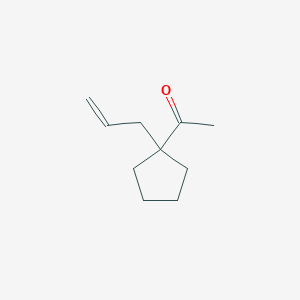

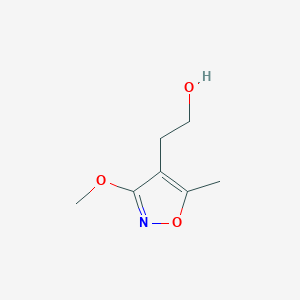
![N-{[(1-Ethoxycyclopropyl)oxy]methyl}-N-methylacetamide](/img/structure/B129077.png)
